Raloxifene 6-glucuronide-d4 (lithium)
Description
Historical Development of Deuterated Metabolite Standards
The strategic incorporation of deuterium into pharmaceutical compounds emerged in the 1970s, driven by the need for robust internal standards in mass spectrometry-based assays. Early applications focused on mechanistic studies of drug metabolism, where deuterated analogs allowed researchers to distinguish endogenous metabolites from administered drugs. The approval of deutetrabenazine (Austedo®) in 2017 marked a milestone in deuterated drug development, validating the clinical utility of isotopic substitution.
Stable isotope-labeled standards like raloxifene 6-glucuronide-d4 (lithium) address critical challenges in bioanalytical chemistry. By introducing a predictable mass shift without altering chemical behavior, deuterium enables precise quantification of metabolites in complex biological matrices. This approach mitigates matrix effects and ion suppression, ensuring reliable measurements in pharmacokinetic studies.
Table 1: Evolution of Deuterated Standards in Pharmaceutical Analysis
| Decade | Key Advancement | Impact on Metabolite Analysis |
|---|---|---|
| 1970s | First deuterated drug patents filed | Enabled basic metabolic pathway studies |
| 2000s | Widespread adoption of LC-MS/MS | Increased demand for isotope standards |
| 2010s | FDA approval of deutetrabenazine | Validated clinical deuterium substitution |
| 2020s | Commercial availability of complex metabolites | Supported precision medicine initiatives |
Taxonomic Classification as a Selective Estrogen Receptor Modulator (SERM) Metabolite
As the primary glucuronidated metabolite of raloxifene, this compound retains partial affinity for estrogen receptors while exhibiting distinct tissue-specific activity. The parent drug raloxifene demonstrates mixed agonist/antagonist effects across tissues – estrogenic in bone but antiestrogenic in breast tissue. The 6-glucuronide metabolite likely modulates these effects through altered receptor binding kinetics and tissue distribution patterns.
The structural preservation of the SERM core in raloxifene 6-glucuronide-d4 (lithium) facilitates its use in studying metabolic fate while maintaining relevance to pharmacological activity. Unlike 4'-glucuronidation, which typically inactivates SERMs, 6-glucuronidation preserves some degree of receptor interaction. This positions the metabolite as both a pharmacokinetic marker and potential contributor to therapeutic effects.
Key Pharmacodynamic Properties
Structural Relationship to Parent Raloxifene Molecule
The molecular architecture of raloxifene 6-glucuronide-d4 (lithium) reflects two key modifications to the parent SERM:
- Glucuronidation : Covalent attachment of glucuronic acid at the 6-hydroxy position via β-glycosidic linkage
- Deuterium Substitution : Four hydrogen atoms replaced with deuterium at specific aromatic positions (typically C-3' and C-5' of the benzothiophene core)
Table 2: Structural Comparison with Parent Compound
| Parameter | Raloxifene | Raloxifene 6-Glucuronide-d4 (Lithium) |
|---|---|---|
| Molecular Formula | C~28~H~27~NO~4~S | C~34~H~30~D~4~LiNO~10~S |
| Molecular Weight | 473.58 g/mol | 659.67 g/mol |
| Key Functional Groups | Free phenolic -OH | Glucuronic acid conjugate |
| Isotopic Composition | Natural abundance | 4 deuterium atoms |
The lithium counterion stabilizes the glucuronide's anionic carboxylate group, enhancing solubility in aqueous matrices. Deuterium placement at metabolically inert positions ensures isotopic stability while maintaining the compound's chemical equivalence to non-deuterated analogs.
Synthetic pathways for this compound typically involve:
- Enzymatic glucuronidation of raloxifene using UGT isoforms (primarily UGT1A1/1A8)
- Post-synthetic deuterium exchange under controlled acidic conditions
- Lithium salt formation via ion-pair chromatography
Analytical characterization employs ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM). Key transitions include m/z 654.5 → 478.3 for the deuterated glucuronide and m/z 650.5 → 474.3 for its non-deuterated counterpart. Retention time alignment with authentic standards ensures precise metabolite identification in biological samples.
Properties
Molecular Formula |
C34H34LiNO10S |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChI Key |
XHAYXJLZLPLXKI-PFQBEMBKSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+] |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
Enzymatic synthesis represents one of the primary approaches for producing raloxifene glucuronides, which can be adapted for the preparation of deuterated analogs:
Enzyme Selection : The enzymatic glucuronidation of raloxifene is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A8 and UGT1A10, which have demonstrated high specificity for the 6-position hydroxyl group.
Reaction Conditions : Typical enzymatic reactions are conducted under carefully controlled conditions:
Chemical Synthesis Approaches
Chemical synthesis offers greater control over reaction specificity and can be advantageous for large-scale production:
Preparation of Deuterated Raloxifene : This crucial first step involves incorporating deuterium atoms into the ethoxy linker of raloxifene. Based on established organic synthesis principles, this likely involves:
- Using deuterium-labeled starting materials in the synthesis of the piperidylethoxy moiety
- Employing deuterium exchange reactions at specific positions
- Creating the deuterated ethoxy linker before attachment to the aromatic structure
Selective Protection Strategies : To achieve regioselective glucuronidation at the 6-position:
Glucuronidation : The chemical attachment of glucuronic acid to the 6-position hydroxyl:
- Typically involves activated glucuronic acid derivatives such as glucuronyl trichloroacetimidate
- Requires Lewis acid catalysts under anhydrous conditions
- Must maintain the correct stereochemistry at the anomeric center
Deprotection and Salt Formation : Following successful glucuronidation:
- Removal of protecting groups under conditions that preserve the glucuronide bond
- Treatment with lithium hydroxide or lithium carbonate to form the lithium salt
- Careful purification to ensure stereochemical integrity and high purity
Detailed Deuteration Strategies
The incorporation of deuterium atoms is a critical aspect of preparing raloxifene 6-glucuronide-d4:
Deuteration Methods
Several approaches can be employed for introducing deuterium atoms into the raloxifene structure:
Deuterated Starting Materials : Using commercially available deuterated precursors, such as deuterated ethylene oxide or deuterated ethanolamine derivatives, for synthesis of the piperidylethoxy side chain.
Hydrogen-Deuterium Exchange : Catalytic H/D exchange reactions using deuterium oxide (D₂O) under appropriate catalytic conditions.
Custom Synthesis of Deuterated Intermediates : Preparing key deuterated building blocks that can be incorporated into the raloxifene synthesis pathway.
The preferred position for deuterium labeling (the ethoxy linker) is strategically chosen to:
- Avoid positions that undergo metabolic transformation
- Maintain similar chromatographic properties to the non-deuterated compound
- Ensure stability during analytical procedures
Lithium Salt Formation
The formation of the lithium salt of raloxifene 6-glucuronide-d4 is a critical step that enhances stability and solubility:
Salt Formation Process : The glucuronide carboxylic acid group is treated with a lithium base such as lithium hydroxide or lithium carbonate, converting the acid to its lithium salt.
Purification of Lithium Salt : After salt formation, purification typically involves:
- Precipitation from organic solvents
- Recrystallization techniques
- Careful washing to remove excess lithium salts
- Drying under controlled conditions
Quality Control Parameters : The purity of the lithium salt is assessed based on:
- Lithium content (theoretical vs. actual)
- Water content (typically maintained below specified limits)
- Absence of other counter-ions
Analytical Characterization Methods
Comprehensive analytical techniques are essential for characterizing raloxifene 6-glucuronide-d4 (lithium):
Chromatographic Analysis
Mass Spectrometry Parameters
The mass spectrometric detection of raloxifene 6-glucuronide-d4 employs specific parameters:
Ionization Conditions :
MRM Transitions :
MS Parameters :
Confirmation of Structure and Purity
Multiple complementary techniques ensure structural integrity and purity:
Structural Confirmation :
- NMR spectroscopy to verify deuterium incorporation
- High-resolution mass spectrometry for accurate mass determination
- Chemical stability testing under various conditions
Purity Assessment :
- HPLC with multiple detection methods (UV, MS)
- Evaluation of potential impurities, including non-deuterated analogs
- Stability-indicating methods to detect degradation products
Purification Strategies
Effective purification is crucial for obtaining high-purity raloxifene 6-glucuronide-d4 (lithium):
Chromatographic Purification
Preparative HPLC represents a primary purification method:
Column Selection :
- C18 columns for reversed-phase separations
- Size exclusion chromatography for removal of polymeric impurities
Mobile Phase Optimization :
- Gradient elution with aqueous/organic mobile phases
- pH adjustment to control ionization state
- Addition of volatile buffers compatible with subsequent lyophilization
Fraction Collection and Analysis :
- UV-guided fraction collection
- MS confirmation of target fractions
- Pooling of pure fractions for concentration
Non-chromatographic Purification
Alternative purification approaches include:
Selective Precipitation :
- Addition of anti-solvents to precipitate the target compound
- Temperature-controlled crystallization
Dialysis and Ultrafiltration :
- Removal of small molecular impurities and salts
- Concentration of the purified product
Comprehensive Preparation Protocol
Based on the analysis of available information, a potential comprehensive preparation protocol for raloxifene 6-glucuronide-d4 (lithium) would include:
Synthesis of Deuterated Raloxifene
- Preparation of deuterated ethylene oxide or equivalent deuterated precursor
- Synthesis of deuterated 2-(1-piperidinyl)ethanol
- Conversion to the corresponding halide or tosylate
- Coupling with 4-hydroxybenzoic acid derivative
- Integration into the complete raloxifene structure
- Selective protection of the 4'-hydroxyl group
Glucuronidation at 6-Position
For enzymatic approach:
- Preparation of microsomal fraction or recombinant UGT1A10
- Incubation with deuterated raloxifene and UDP-glucuronic acid
- Monitoring reaction by LC-MS/MS
- Termination and extraction of product
For chemical approach:
- Activation of glucuronic acid
- Coupling with protected deuterated raloxifene
- Stereoselective formation of β-glucuronide linkage
- Monitoring reaction progress
Deprotection and Salt Formation
- Selective removal of 4'-protection
- Treatment with lithium hydroxide or lithium carbonate
- Precipitation of lithium salt
- Purification by recrystallization or chromatography
Final Purification and Characterization
- Comprehensive purity assessment
- Structure confirmation by NMR and HRMS
- Determination of deuterium incorporation
- Stability testing and packaging
Chemical Reactions Analysis
Types of Reactions
Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .
Scientific Research Applications
Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.
Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs
Mechanism of Action
Raloxifene 6-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 290 μM. It activates the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibits the expression of the estrogen response element-containing vitellogenin promoter . The molecular targets and pathways involved include the estrogen receptor and various metabolic enzymes like UGT1A1 and UGT1A8 .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula: C₃₄H₃₅NO₁₀S (deuterium atoms replace hydrogen at specific positions) .
- Molecular Weight : 649.71 g/mol .
- Solubility: Slightly soluble in DMSO and methanol (requires heating) .
- Storage : Stable at -20°C in solid form (yellow to dark yellow appearance) .
Comparison with Similar Compounds
Raloxifene 4'-Glucuronide-d4 (Lithium)
Raloxifene 4'-glucuronide-d4 (CAS: 1279033-52-1) is a structural isomer of the 6-glucuronide, differing in the position of glucuronidation (4'- vs. 6-position).
Key Differences :
- Enzyme Specificity : The 6-glucuronide is predominantly formed by UGT1A1/1A8, while the 4'-glucuronide relies more on UGT1A10, suggesting tissue-specific metabolism (e.g., intestinal vs. hepatic) .
- Pharmacokinetic Impact : The 6-glucuronide contributes significantly to enterohepatic recycling, prolonging raloxifene’s half-life, whereas the 4'-glucuronide is less involved in this process .
Non-Deuterated Raloxifene Glucuronides
Non-deuterated analogs, such as raloxifene 6-glucuronide (CAS: 182507-22-8) and raloxifene 4'-glucuronide (CAS: 174264-50-7), lack isotopic labeling, limiting their use as internal standards. However, they are critical for studying glucuronidation kinetics:
Parent Compound: Raloxifene
Raloxifene (Keoxifene) is the parent SERM with estrogen-agonistic effects on bone and antagonistic effects on breast tissue. Unlike its glucuronides, raloxifene directly modulates estrogen receptors and is clinically used for osteoporosis and breast cancer prevention .
Other Deuterated Metabolites
Raloxifene-d4 hydrochloride (HY-135581) is a deuterated version of the parent drug, used to study raloxifene’s absorption and distribution.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
